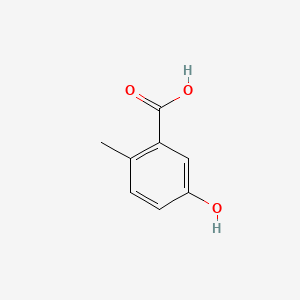

5-Hydroxy-2-methylbenzoic acid

Overview

Description

5-Hydroxy-2-methylbenzoic acid (CAS RN: 578-22-3) is a substituted benzoic acid derivative with a hydroxyl (-OH) group at the 5th position and a methyl (-CH₃) group at the 2nd position on the aromatic ring. Key properties include:

- Molecular formula: C₈H₈O₃

- Molecular weight: 152.15 g/mol

- Purity: >98.0% (GC)

- Physical state: White to brown crystalline powder

- Melting point: 184–188°C (observed range), 186°C (reference value)

- Solubility: Soluble in methanol

- Safety: Classified as a skin and eye irritant (H315, H319), requiring protective equipment during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the condensation of this compound with aqueous formaldehyde and hydrochloric acid. The reaction conditions, such as temperature, play a crucial role in determining the product. For instance, at room temperature, the reaction yields 3-hydroxy-6-methylphthalide, while at the boiling point, it produces the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Condensation Reactions

5-Hydroxy-2-methylbenzoic acid undergoes temperature-dependent condensations with formaldehyde and hydrochloric acid :

Mechanistic Insight :

-

At lower temperatures, the reaction favors phthalide formation through intramolecular esterification.

-

At higher temperatures, formaldehyde participates in ether formation , creating a benzodioxane ring fused to the phthalide .

Oxidation Reactions

Oxidation pathways vary significantly based on reagents and conditions:

Chromic Acid Oxidation

-

Product : Methylene ether-ester derivatives (e.g., lactone of 8-hydroxymethyl-6-methyl-1,3-benzodioxane-4-one-7-carboxylic acid, m.p. 184–185°C) .

Permanganate Oxidation

Methylation

-

Product : 3-Methoxy-6-methylphthalide (m.p. 165–166°C), formed via O-methylation of the phenolic hydroxyl group .

Demethylation

-

Reagents : Hydriodic acid (HI) or aluminum chloride (AlCl₃) .

-

Product : Regenerates the phenolic hydroxyl group, yielding 3-hydroxy-6-methylphthalide .

Acylation and Esterification

-

Products :

Degradation and Decarboxylation

Key Research Findings

-

Temperature-Dependent Reactivity : Condensation outcomes are highly sensitive to temperature, enabling selective synthesis of phthalides or dioxane derivatives .

-

Oxidative Flexibility : Permanganate oxidation opens both phthalide and dioxane rings, yielding polycarboxylic acids .

-

Structural Confirmation : Degradation products (e.g., 4-methoxybenzene-1,2,3,5-tetracarboxylic acid) were unambiguously synthesized from mesitylene, validating proposed mechanisms .

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the analgesic potential of derivatives of 5-hydroxy-2-methylbenzoic acid. For instance, research indicated that certain derivatives exhibit significant binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial in pain and inflammation pathways. In-vivo tests demonstrated that these compounds can reduce pain responses significantly compared to standard analgesics like acetaminophen .

Case Study: Analgesic Activity Evaluation

- Methodology: The anti-nociceptive activity was evaluated using the writhing test induced by acetic acid and the hot plate test.

- Results: Compounds derived from this compound showed up to a 75% reduction in painful activity at dosages of 20 mg/kg .

Agricultural Applications

2. Growth Performance in Livestock

This compound has been studied for its effects on livestock growth performance. Research indicates that benzoic acid derivatives can improve nutrient digestibility and nitrogen balance in piglets, promoting better growth outcomes.

Case Study: Effect on Piglets

- Objective: To assess the impact of benzoic acid on growth performance and gastrointestinal health.

- Findings: The addition of benzoic acid resulted in improved nutrient absorption and a healthier gut microbiome, leading to enhanced overall growth performance in piglets .

Material Science Applications

3. Polymer Additives

In material science, this compound is explored as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for various applications in coatings and plastics.

Research Insights:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methylbenzoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group at the fifth position and the methyl group at the second position on the benzene ring contribute to its reactivity and binding affinity with various biomolecules. These interactions can lead to modulation of biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Table 1: Structural Comparison of Hydroxy-Methylbenzoic Acids

Key Observations :

- Substituent Position : The position of the hydroxyl group significantly impacts physical properties and reactivity. For example, this compound has a higher melting point than its methoxy analog due to stronger intermolecular hydrogen bonding .

- Functional Groups : Replacing -OH with -OCH₃ (as in 5-methoxy-2-methylbenzoic acid) alters solubility and reduces acidity, making the compound less reactive in acidic environments .

Key Observations :

Biological Activity

5-Hydroxy-2-methylbenzoic acid (also known as salicylic acid methyl ester) is a phenolic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

This compound has the molecular formula and a molecular weight of 168.15 g/mol. Its structure features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a benzoic acid core, which contributes to its unique reactivity and biological effects.

1. Antioxidant Activity

As a phenolic compound, this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. The compound interacts with various enzymes, such as peroxidases and oxidases, facilitating the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways.

2. Cellular Signaling Modulation

This compound influences several cellular processes by modulating signaling pathways. It has been shown to affect the activity of kinases and phosphatases, thereby impacting gene expression related to oxidative stress responses. For instance, it can enhance the expression of genes involved in antioxidant defense mechanisms.

3. Enzyme Interactions

this compound acts as a substrate for various enzymes involved in aromatic compound metabolism. Its interactions with cytochrome P450 oxidases lead to hydroxylation processes that influence its bioavailability and biological activity.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through its ability to inhibit the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis, where oxidative stress plays a significant role in disease progression.

Analgesic Activity

In animal models, this compound has exhibited analgesic effects comparable to traditional pain relievers. Its mechanism involves modulation of pain pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs), by inhibiting cyclooxygenase enzymes .

Case Studies

Study on Antioxidant Effects

A study conducted on the effects of this compound on oxidative stress markers in rats showed significant reductions in malondialdehyde levels (a marker for lipid peroxidation) when treated with varying doses of the compound. This suggests its potential use as an antioxidant supplement.

Anti-inflammatory Research

In a controlled trial involving inflammatory models induced by carrageenan, administration of this compound resulted in decreased paw edema compared to controls, highlighting its anti-inflammatory capabilities .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its absorption and distribution within biological systems. Studies have shown that it can be effectively absorbed through the gastrointestinal tract when administered orally, with peak plasma concentrations occurring within hours post-administration .

Data Summary Table

Properties

IUPAC Name |

5-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOYQUNKXJQXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206489 | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-22-3 | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 578-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF6B38ZRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.